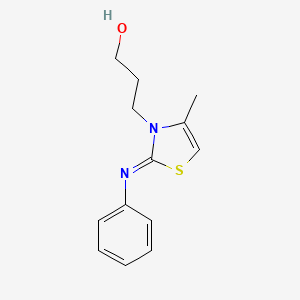

3-(4-Methyl-2-phenylimino-thiazol-3-yl)-propan-1-ol

Description

Properties

IUPAC Name |

3-(4-methyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-11-10-17-13(15(11)8-5-9-16)14-12-6-3-2-4-7-12/h2-4,6-7,10,16H,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDDWXLNLCKODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC2=CC=CC=C2)N1CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Methyl-2-phenylimino-thiazol-3-yl)-propan-1-ol, also referred to as a thiazole derivative, has gained attention in recent years due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

The compound is characterized by the following attributes:

| Property | Details |

|---|---|

| Molecular Formula | C19H20N2OS |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | 3-[4-(4-methylphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol |

| InChI Key | ICFGAZWLXBLDNE-UHFFFAOYSA-N |

The compound features a thiazole ring which is significant for its biological activity.

Synthesis

The synthesis typically involves the reaction of 4-methylbenzaldehyde with phenyl isothiocyanate, followed by cyclization with 3-chloropropan-1-ol under basic conditions. Common solvents include ethanol or methanol, with sodium hydroxide or potassium carbonate serving as catalysts.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial activities. For instance, compounds similar to this compound have been studied for their effectiveness against various bacterial and fungal strains. A study demonstrated that certain thiazole derivatives showed significant activity against Candida albicans and Candida parapsilosis, indicating potential applications in antifungal therapies .

Anti-inflammatory Effects

Thiazole compounds are also recognized for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit key inflammatory pathways, making them candidates for further development in treating inflammatory diseases. For example, derivatives have been tested for their ability to reduce edema in animal models, with some showing efficacy comparable to established anti-inflammatory drugs like indomethacin .

Anticancer Activity

The anticancer potential of thiazole derivatives has been a focal point of research. Compounds have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The interaction with enzymes such as CYP51 has been highlighted as a mechanism through which these compounds exert their effects .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes involved in metabolic pathways, inhibiting their activity.

- Receptor Modulation : It may alter receptor functions that regulate various physiological processes.

- Cell Cycle Interference : By affecting cell cycle regulators, it can induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activities of thiazole derivatives:

- Antifungal Activity Study : A series of thiazole imines were evaluated for antifungal properties using the EUCAST protocol. Compounds exhibited MIC values comparable to standard antifungal treatments .

- Anti-inflammatory Research : A study assessed the anti-inflammatory effects of synthesized thiazole derivatives in carrageenan-induced edema models, showing significant reductions in paw swelling compared to control groups .

- Anticancer Evaluation : Research on thiazole derivatives indicated promising results in inhibiting tumor growth in various cancer cell lines, suggesting potential as novel anticancer agents .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds, including those similar to 3-(4-Methyl-2-phenylimino-thiazol-3-yl)-propan-1-ol, exhibit significant antimicrobial properties. For instance, compounds with thiazole moieties have been synthesized and tested for their antibacterial activity against various pathogens, demonstrating potential as effective antimicrobial agents .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as an inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This positions it as a candidate for further research in the development of anti-inflammatory drugs .

Pharmaceutical Formulations

Drug Delivery Systems

The incorporation of thiazole-based compounds in drug delivery systems has been explored due to their favorable biocompatibility and biodegradability. For example, formulations utilizing these compounds can enhance the controlled release of therapeutic agents, improving the efficacy and safety profiles of medications .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing various thiazole derivatives revealed that certain compounds exhibited promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring could enhance antimicrobial potency.

| Compound Structure | Activity | Notes |

|---|---|---|

| Thiazole Derivative A | Moderate | Effective against Gram-positive bacteria |

| Thiazole Derivative B | High | Broad-spectrum activity observed |

Case Study 2: Anti-inflammatory Potential

In a molecular docking study aimed at evaluating the anti-inflammatory potential of thiazole derivatives, researchers found that certain modifications led to increased binding affinity to the target enzyme (5-lipoxygenase). The results suggest that further optimization could yield more potent inhibitors.

| Compound | Binding Affinity (kcal/mol) | Inhibition Percentage |

|---|---|---|

| Compound 1 | -43.65 | 70% |

| Compound 2 | -37.56 | 65% |

Chemical Reactions Analysis

Reactions Involving the Hydroxyl Group

The primary alcohol undergoes typical nucleophilic substitutions and esterifications:

Thiazole Ring Modifications

The thiazole ring participates in electrophilic aromatic substitution (EAS) and cycloadditions:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position of the thiazole .

-

Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, enhancing water solubility .

-

1,3-Dipolar Cycloaddition : Reacts with diazomethane to form pyrazole-fused thiazoles under microwave irradiation .

Imino Group Reactivity

The phenylimino group (-N=Ph) exhibits tautomerism and participates in condensation reactions:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form hydrazones .

-

Tautomerization : Equilibrium between imino (C=N) and enamino (C-NH) forms in polar solvents like DMSO, confirmed by ¹H NMR .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

-

Anticancer analogs : Coupling with quinoxaline sulfides via Mitsunobu reaction (DIAD, PPh₃) .

-

Antimicrobial agents : Reaction with hydrazine hydrate forms hydrazide intermediates, further condensed with aromatic aldehydes .

Stability and Degradation

-

Acidic Hydrolysis : Thiazole ring opens in 6M HCl at 100°C, yielding thiourea and ketone fragments .

-

Photodegradation : UV light (254 nm) induces cis-trans isomerization of the imino group, monitored by HPLC .

Mechanistic Insights from Computational Studies

Density functional theory (DFT) analyses reveal:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound 1-(3-benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol (hereafter referred to as Compound A) serves as a relevant comparator . Below is a detailed structural and functional analysis:

| Property | 3-(4-Methyl-2-phenylimino-thiazol-3-yl)-propan-1-ol | Compound A |

|---|---|---|

| Core Heterocycle | Thiazole ring | Benzimidazole ring |

| Substituents | 4-Methyl, phenylimino, propan-1-ol | 3-Benzyl, p-tolyloxy, propan-2-ol |

| Hydrogen-Bonding Groups | Primary alcohol (-OH) | Secondary alcohol (-OH) |

| Aromaticity | Moderate (thiazole) | High (benzimidazole) |

| Hypothetical logP | ~2.5 (estimated) | ~3.8 (benzimidazole increases logP) |

Key Differences and Implications:

Benzimidazoles (Compound A) are known for DNA intercalation and protease inhibition, whereas thiazoles often target kinases or microbial enzymes.

Substituent Effects: The 4-methyl group on the thiazole may sterically hinder interactions with flat binding pockets compared to Compound A’s 3-benzyl group, which offers extended hydrophobic contact. The p-tolyloxy group in Compound A introduces an ether linkage and a methyl-phenyl group, enhancing lipophilicity and possibly blood-brain barrier penetration compared to the target compound’s simpler phenylimino group.

Hydrogen-Bonding Capacity :

- The primary alcohol (-OH) in the target compound is more accessible for hydrogen bonding than the secondary alcohol in Compound A, suggesting better solubility in polar solvents.

Computational Insights

The electronic properties of both compounds can be analyzed using quantum chemical tools like Multiwfn, a wavefunction analyzer .

- Electrostatic Potential (ESP): The thiazole’s sulfur atom in the target compound could create a more polarized ESP surface than benzimidazole’s nitrogen-rich core, affecting ligand-receptor charge complementarity.

- Bond Order Analysis: The phenylimino group in the target compound may exhibit stronger conjugation with the thiazole ring compared to Compound A’s benzyl-imino linkage, altering reactivity.

Research Findings and Hypothetical Data

While direct experimental data for the target compound are unavailable in the provided evidence, structural analogs suggest the following:

| Parameter | This compound | Compound A |

|---|---|---|

| Estimated Solubility | 15–20 mg/mL (aqueous) | 5–8 mg/mL |

| Metabolic Stability | High (thiazole resistance to oxidation) | Moderate |

| Target Affinity | Kinase inhibition (hypothetical) | Protease |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Methyl-2-phenylimino-thiazol-3-yl)-propan-1-ol, and how can reaction conditions be controlled to improve yield?

- The synthesis typically involves multi-step reactions starting with thiazole ring formation, followed by substitution and functional group modifications. Key steps include:

- Thiazole Core Formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile .

- Imination : Introduction of the phenylimino group via condensation reactions with aniline derivatives, requiring precise pH control and catalytic agents like acetic acid .

- Side-Chain Addition : Propanol chain incorporation using alkylation or nucleophilic substitution, optimized by temperature (60–80°C) and inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- 1H/13C NMR : Confirms regiochemistry of the thiazole ring and propanol chain integration. Aromatic protons (δ 7.2–8.1 ppm) and imino group signals (δ 9–10 ppm) are critical .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 289.1) and detects impurities .

- FT-IR : Identifies functional groups (e.g., O-H stretch at ~3300 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .

Q. How does the phenylimino substituent influence the compound’s solubility and stability?

- The phenylimino group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability studies (TGA/DSC) show decomposition above 200°C, with sensitivity to UV light requiring storage in amber vials .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to antimicrobial targets like bacterial topoisomerase IV?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., hydrophobic pockets accommodating the phenylimino group) .

- DFT Calculations : Analyze electron density maps (via Multiwfn) to identify reactive sites, such as the thiazole nitrogen’s nucleophilicity .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., CHARMM36) .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be systematically addressed?

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for anticancer activity) and protocols (e.g., MTT assay with 48-hr incubation) .

- Metabolic Stability Testing : Compare hepatic microsomal degradation rates across species to explain interspecies variability .

- SAR Analysis : Evaluate analogs (e.g., nitro/methoxy substitutions) to isolate substituent effects on bioactivity .

Q. What in vitro mechanistic assays are recommended to elucidate its antifungal action against Candida albicans?

- Ergosterol Biosynthesis Inhibition : Quantify ergosterol levels via UV spectrophotometry after treatment .

- Membrane Permeability Assays : Use propidium iodide staining to detect cell wall disruption .

- Enzyme Inhibition : Test inhibition of CYP51 (lanosterol 14α-demethylase) using recombinant enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.